Wnt/β-Catenin Pathway Inhibition Potency: KY1220 vs. Optimized Derivative KYA1797K
KY1220 inhibits Wnt/β-catenin signaling with an IC50 of 2.1 μM in HEK293 TOPflash reporter cells. Its rationally optimized derivative KYA1797K achieves a 2.8-fold improvement in potency, with an IC50 of 0.75 μM in the same assay system . While KYA1797K is the more potent tool for in vivo studies, KY1220 remains valuable as a benchmark for structure-activity relationship (SAR) investigations and as a less potent control in dual-target degradation studies.
| Evidence Dimension | Wnt/β-catenin pathway inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | KYA1797K (optimized derivative): IC50 = 0.75 μM |
| Quantified Difference | KYA1797K is 2.8-fold more potent (2.1 / 0.75) |
| Conditions | HEK293 reporter cells; Wnt3a-CM-induced TOPflash luciferase assay |
Why This Matters
Researchers procuring KY1220 for SAR studies or as a reference compound in Wnt pathway investigations require precise knowledge of its potency differential relative to the more optimized KYA1797K derivative to ensure appropriate experimental design and data interpretation.
